REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]([NH:11][CH:12]1[CH2:15][C:14](=C)[CH2:13]1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C[OH:18]>C(Cl)Cl>[CH2:1]([O:8][C:9]([NH:11][CH:12]1[CH2:15][C:14](=[O:18])[CH2:13]1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
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Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NC1CC(C1)=C
|
Name
|
|
Quantity
|
34 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
136 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was then stirred for 0.5 h at -78° C. and 0.5 h at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Ozone was bubbled through the mixture for approximately 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was flushed with nitrogen for approximately 10 minutes
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
Dimethyl sulfide (17 mL) was added to the reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure to a syrup
|
Type
|
CUSTOM
|
Details
|
The syrup (6.2 g) was purified on a 1.5×40 cm silica gel column
|
Type
|
WASH
|
Details
|
rinsed with hexane
|
Type
|
WASH
|
Details
|
eluted @ 5 psi with 400 mL of 25% acetone in hexane
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NC1CC(C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.74 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |